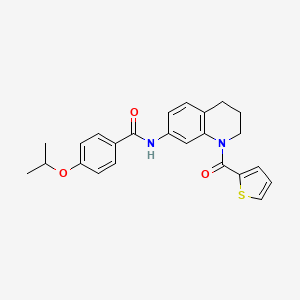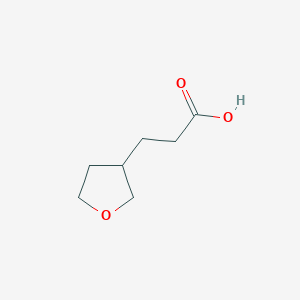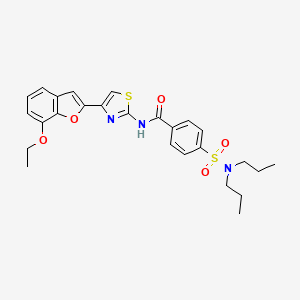![molecular formula C12H13ClFNO2 B2525050 N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide CAS No. 2361641-51-0](/img/structure/B2525050.png)
N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide, also known as CMPF, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of amides and has a molecular formula of C12H12ClFNO2.
Mécanisme D'action
The mechanism of action of N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in disease progression.
Biochemical and Physiological Effects:
N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has also been shown to modulate the immune system and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be optimized using various methods. The compound is also stable under specific conditions, which makes it suitable for long-term storage. However, there are also limitations to its use in lab experiments. The compound is highly reactive, and its reactivity can lead to unwanted side reactions. Additionally, the compound has a relatively short half-life, which can make it difficult to study in vivo.
Orientations Futures
There are several future directions for the study of N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide. One potential area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, the compound's mechanism of action needs to be further elucidated, and its potential side effects need to be thoroughly investigated.
Méthodes De Synthèse
The synthesis of N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide involves the reaction of 4-chloro-3-methoxybenzaldehyde with 2-fluoroethylamine, followed by the addition of prop-2-enoyl chloride. The reaction is carried out under specific conditions, and the yield of the compound is optimized using various methods.
Applications De Recherche Scientifique
N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide has been extensively studied for its potential pharmacological properties. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been tested in vitro and in vivo, and its efficacy has been demonstrated in several studies.
Propriétés
IUPAC Name |
N-[2-(4-chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c1-3-12(16)15-7-10(14)8-4-5-9(13)11(6-8)17-2/h3-6,10H,1,7H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEICDKXENKIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CNC(=O)C=C)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524968.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524973.png)

![3-(4-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524979.png)
![N-isobutyl-3-[5-oxo-1-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2524980.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2524981.png)
![7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2524982.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2524984.png)
![2-(4-chlorophenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2524985.png)

![3-(3,4-dimethoxyphenethyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2524989.png)
![3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2524990.png)